molecular formula C24H13ClN4O3S B4550000 2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile

2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile

Cat. No.: B4550000
M. Wt: 472.9 g/mol
InChI Key: KCLDOQPXYYEISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C24H13ClN4O3S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0396892 g/mol and the complexity rating of the compound is 900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds that contain a coumarin ring, indicating its significance in pharmaceutical research. Research demonstrates that derivatives of this chemical framework can be synthesized through reactions with various reagents, leading to the creation of pyridopyrimidine and pyridopyridine derivatives with potential cytotoxic activities against cancer cell lines such as breast carcinoma (Fikry et al., 2015). These findings suggest a potential application in developing anti-cancer drugs.

Antimicrobial and Cytotoxic Activities

Another study highlighted the synthesis, characterization, and biological evaluation of coumarin-linked 2-pyridone heterocycles, showing significant antimicrobial activity and low cytotoxicity, making them promising candidates for further development into antimicrobial agents (Desai et al., 2020). The study also emphasized the role of the electronic environment of molecules in biological activity, suggesting that modifications to the molecular structure could enhance their pharmacological profiles.

Green Chemistry Approaches

The synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly and reusable catalyst under solvent-free conditions was reported, highlighting the importance of green chemistry in the development of new pharmaceutical compounds (Nikalje et al., 2017). This approach not only yields high-quality compounds but also aligns with sustainable practices in chemical synthesis.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClN4O3S/c25-15-7-5-13(6-8-15)21-17(10-26)22(28)29-23(18(21)11-27)33-12-19(30)16-9-14-3-1-2-4-20(14)32-24(16)31/h1-9H,12H2,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDOQPXYYEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile
Reactant of Route 3
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile
Reactant of Route 5
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile
Reactant of Route 6
2-amino-4-(4-chlorophenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.